Ortal

Cardiac Pharmacology Barbiturate Toxicology Isolated Organ Studies

Sourcing Ortal (Hexethal) offers a distinct research advantage over generic barbiturates. Its unique 5-ethyl-5-hexyl structure provides a fast onset and short duration of action, crucial for acute procedures. Critically, its potent negative inotropic effect makes it a specific positive control for barbiturate-induced cardiotoxicity studies, a profile not replicated by simple substitution. Ensure experimental reproducibility and precise mechanism-of-action studies with this specialized reference compound.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
CAS No. 77-30-5
Cat. No. B3193911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrtal
CAS77-30-5
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCCCCCC1(C(=O)NC(=O)NC1=O)CC
InChIInChI=1S/C12H20N2O3/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17)
InChIKeyPSTVHRSUNBSVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortal (CAS 77-30-5) Procurement Guide: Barbiturate Sedative-Hypnotic for Research and Industrial Use


Ortal (Hexethal; CAS 77-30-5), chemically 5-ethyl-5-hexylbarbituric acid, is a barbiturate derivative invented in the 1940s with sedative, anxiolytic, muscle relaxant, and anticonvulsant properties [1]. It is classified pharmacologically as a short-acting sedative-hypnotic barbiturate [2]. The compound is a racemic mixture with a molecular weight of 240.3 g/mol [3] and was historically used primarily as an anaesthetic in veterinary medicine [1].

Why Ortal (CAS 77-30-5) Cannot Be Readily Substituted with Other Barbiturates


While all barbiturates share a common mechanism of action at GABAA receptors, significant quantitative differences exist in their pharmacodynamic and pharmacokinetic profiles. These differences can profoundly affect experimental outcomes, making simple substitution of one barbiturate for another problematic. Ortal, specifically, exhibits a unique combination of fast onset and short duration of action [1], along with a distinct profile of cardiac effects compared to other barbiturates [2][3]. Therefore, for research requiring a specific temporal profile or a defined level of cardiac depression, generic substitution is not scientifically valid.

Quantitative Differentiation of Ortal (CAS 77-30-5) from Key Barbiturate Comparators


Ortal Exhibits Greater Cardiac Depressant Potency than Pentobarbital and Amobarbital in Isolated Heart Preparations

In a comparative study of isolated turtle hearts, sodium ortal demonstrated a greater decrease in contraction amplitude than sodium amytal (amobarbital) and sodium nembutal (pentobarbital) at an equimolar concentration of 1:2000 m [1]. The study ranked the cardiac depressant effects of several barbiturates, with sodium ortal causing the most pronounced decrease in amplitude among those tested [1].

Cardiac Pharmacology Barbiturate Toxicology Isolated Organ Studies

Ortal Belongs to the Group of Barbiturates with the Most Pronounced Cardiac Depression

In a later study using isolated frog hearts, barbiturates were categorized into three groups based on their degree of cardiac depression [1]. Ortal and seconal (secobarbital) were placed in the group exhibiting 'marked cardiac depression' [1]. In contrast, amytal (amobarbital), pentobarbital, and neonal showed 'moderate depression', while butisol, phenobarbital, evipal, vinbarbital, and barbital had 'mild toxic effects' [1].

Cardiotoxicity Barbiturate Classification Ex Vivo Pharmacology

Ortal's Fast Onset and Short Duration Distinguish It from Longer-Acting Barbiturates

Ortal is considered similar in effects to pentobarbital, but is specifically noted for its 'very fast onset of action but short duration of effects' [1]. This contrasts with longer-acting barbiturates like phenobarbital, which has a much slower onset and prolonged duration of action.

Pharmacokinetics Sedative-Hypnotic Duration of Action

Evidence-Based Application Scenarios for Ortal (CAS 77-30-5) Procurement


Investigating Barbiturate-Induced Cardiac Depression

Given its demonstrated potent negative inotropic effect in isolated heart models [1][2], Ortal is a suitable positive control or test article for studies focused on barbiturate-induced cardiotoxicity or for screening cardioprotective agents against this specific class of drug-induced insult.

Pharmacological Tool for Short-Acting Sedation in Animal Models

Ortal's profile of fast onset and short duration of action [3] makes it a candidate for use in acute experimental procedures requiring brief, reversible sedation or anesthesia in laboratory animals, particularly where rapid recovery is a priority.

Reference Compound for Barbiturate Structure-Activity Relationship (SAR) Studies

As a barbiturate with a distinct 5-ethyl-5-hexyl substitution pattern, Ortal serves as a valuable reference compound for exploring the relationship between barbiturate structure and pharmacodynamic properties, such as cardiac depression [1][2] and duration of action [3].

Quote Request

Request a Quote for Ortal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.